molecular formula C10H16O3 B13302312 5-Oxo-2-(propan-2-YL)cyclohexane-1-carboxylic acid

5-Oxo-2-(propan-2-YL)cyclohexane-1-carboxylic acid

Katalognummer: B13302312
Molekulargewicht: 184.23 g/mol
InChI-Schlüssel: PXAQZFYFJCIEGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Oxo-2-(propan-2-yl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C10H16O3 It is a cyclohexane derivative featuring a ketone and a carboxylic acid functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-2-(propan-2-yl)cyclohexane-1-carboxylic acid typically involves the oxidation of 2-(propan-2-yl)cyclohexanone. One common method is the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then further oxidized to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Oxo-2-(propan-2-yl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alcohols (for esterification), amines (for amidation)

Major Products Formed

    Oxidation: Dicarboxylic acids

    Reduction: Alcohols

    Substitution: Esters, amides

Wissenschaftliche Forschungsanwendungen

5-Oxo-2-(propan-2-yl)cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Oxo-2-(propan-2-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone and carboxylic acid functional groups play a crucial role in these interactions, facilitating binding and subsequent biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexanecarboxylic acid: Lacks the ketone group, making it less reactive in certain chemical reactions.

    2-(propan-2-yl)cyclohexanone: Lacks the carboxylic acid group, limiting its applications in esterification and amidation reactions.

    Cyclohexaneacetic acid: Features a different substitution pattern, leading to distinct chemical properties and reactivity.

Uniqueness

5-Oxo-2-(propan-2-yl)cyclohexane-1-carboxylic acid is unique due to the presence of both a ketone and a carboxylic acid functional group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial processes.

Eigenschaften

Molekularformel

C10H16O3

Molekulargewicht

184.23 g/mol

IUPAC-Name

5-oxo-2-propan-2-ylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H16O3/c1-6(2)8-4-3-7(11)5-9(8)10(12)13/h6,8-9H,3-5H2,1-2H3,(H,12,13)

InChI-Schlüssel

PXAQZFYFJCIEGK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1CCC(=O)CC1C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.